Apptm-gnrh
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Apptm-gnrh is a small molecule drug belonging to the benzomorphan family of opioid analgesics. It is known for its interaction with opioid receptors, specifically mu, kappa, and delta receptors, which are involved in pain modulation . Although it has not been marketed, it has shown potential in preclinical studies for its analgesic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cogazocine lactate involves multiple steps, starting from basic organic compounds. The key steps include:
Formation of the benzomorphan core: This involves the cyclization of appropriate precursors to form the benzomorphan skeleton.
Functionalization: Introduction of functional groups such as the cyclobutylmethyl and ethyl groups.
Lactate formation: The final step involves the formation of the lactate salt, which enhances the solubility and stability of the compound.
Industrial Production Methods
Industrial production of cogazocine lactate would likely involve large-scale organic synthesis techniques, including:
Batch reactors: For controlled synthesis of the benzomorphan core.
Continuous flow reactors: For efficient functionalization and lactate formation.
Purification: Techniques such as crystallization, distillation, and chromatography to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Apptm-gnrh undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Hydrogenation of double bonds or reduction of ketones to alcohols.
Substitution: Replacement of functional groups with others, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Reagents like alkyl halides or halogenating agents under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives of cogazocine lactate, which may have different pharmacological properties.
Applications De Recherche Scientifique
Chemistry: Used as a model compound to study the interactions of benzomorphan derivatives with opioid receptors.
Biology: Investigated for its effects on cellular signaling pathways and receptor binding.
Medicine: Explored for its analgesic properties and potential use in pain management.
Mécanisme D'action
Apptm-gnrh exerts its effects by binding to opioid receptors (mu, kappa, and delta) in the central nervous system . This binding modulates the release of neurotransmitters, leading to reduced perception of pain. The molecular targets include:
Opioid receptors: Activation of these receptors inhibits the release of pain-inducing neurotransmitters.
Signaling pathways: Involvement of G-protein coupled receptor pathways that mediate the analgesic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Morphine: A well-known opioid analgesic with high affinity for mu receptors.
Codeine: Another opioid analgesic with a similar mechanism of action but less potent than morphine.
Fentanyl: A synthetic opioid with high potency and rapid onset of action.
Uniqueness of Cogazocine Lactate
Apptm-gnrh is unique due to its balanced interaction with multiple opioid receptors (mu, kappa, and delta), which may provide a broader spectrum of analgesic effects compared to other opioids that primarily target mu receptors .
Propriétés
Numéro CAS |
76283-00-6 |
---|---|
Formule moléculaire |
C24H35NO3 |
Poids moléculaire |
385.5 g/mol |
Nom IUPAC |
[10-(cyclobutylmethyl)-1-ethyl-13,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-yl] 2-hydroxypropanoate |
InChI |
InChI=1S/C24H35NO3/c1-5-24-11-12-25(15-17-7-6-8-17)21(23(24,3)4)13-18-9-10-19(14-20(18)24)28-22(27)16(2)26/h9-10,14,16-17,21,26H,5-8,11-13,15H2,1-4H3 |
Clé InChI |
OGBHRSROSRIGIS-UHFFFAOYSA-N |
SMILES |
CCC12CCN(C(C1(C)C)CC3=C2C=C(C=C3)OC(=O)C(C)O)CC4CCC4 |
SMILES canonique |
CCC12CCN(C(C1(C)C)CC3=C2C=C(C=C3)OC(=O)C(C)O)CC4CCC4 |
Synonymes |
2-cyclobutylmethyl-5-ethyl-2'-hydroxy-9,9-dimethyl-6,7-benzomorphan lactate 3-(cyclobutylmethyl)-6-ethyl-1,2,3,4,5,6-hexahydro-11,11-dimethyl-2,6-methano-3-benzazocin-8-ol lactic acid ester APPTM-GnRH cogazocine lactate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.